8-Bromoimidazo[1,5-a]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,5-a]pyridine family, known for their unique chemical structures and versatile applications in various scientific domains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Bromoimidazo[1,5-a]pyridin-3-amine can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP). This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of metal-free conditions and mild reaction environments makes the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions:
TBHP (tert-butyl hydroperoxide): Used in the cyclization/bromination process.
Iodine (I2): Promotes C–C bond cleavage in some synthetic routes.
Major Products:
Substituted Imidazopyridines: Formed through substitution reactions.
Cyclized Heterocycles: Resulting from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
8-Bromoimidazo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Serves as a pharmacophore in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-tuberculosis activities.
Industry: Utilized in the development of optoelectronic devices and sensors due to its unique luminescent properties
Wirkmechanismus
The mechanism of action of 8-Bromoimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing cellular processes. For instance, it has been studied for its potential to inhibit certain enzymes and modulate signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: Known for their medicinal applications and structural similarity.
Pyrazolo[1,5-a]pyrimidines: Exhibit similar “amino–nitro–amino” arrangements and are used in various chemical and biological applications.
Uniqueness: 8-Bromoimidazo[1,5-a]pyridin-3-amine stands out due to its specific bromine substitution, which imparts unique reactivity and functionalization potential. This makes it a valuable scaffold for developing new compounds with diverse applications .
Eigenschaften
Molekularformel |
C7H6BrN3 |
---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
8-bromoimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10) |
InChI-Schlüssel |
CIAIRGCECXGXQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2N)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.